7-メトキシ-1-テトラロン

概要

説明

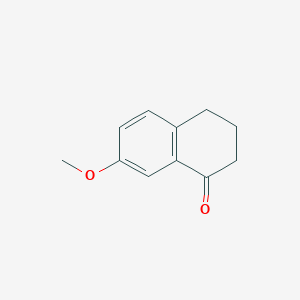

7-メトキシ-1-テトラロンは、分子式C₁₁H₁₂O₂を持つ有機化合物です。 これは、様々な医薬品、特にオピオイド鎮痛剤である(-)-デゾシン合成における重要な中間体です 。この化合物は、部分的に水素化されたナフタレン環系であるテトラロン構造の7位にメトキシ基が結合していることを特徴としています。

2. 製法

合成経路と反応条件: 7-メトキシ-1-テトラロンの合成は、通常、複数段階のプロセスを伴います。一般的な方法の1つは、アニソールから出発し、無水コハク酸と塩化アルミニウムでフリーデル・クラフツアシル化を行い、4-(4-メトキシフェニル)-4-オキソブタン酸を生成します。 この中間体は次に、4-(4-メトキシフェニル)ブタン酸に還元され、その後メタンスルホン酸を用いて環化され、7-メトキシ-1-テトラロンが生成されます .

工業的生産方法: 工業的には、7-メトキシ-1-テトラロンの生産に連続フロー合成が採用されています。この方法は、従来のバッチプロセスに比べて、反応時間の短縮、反応効率の向上、反応条件の制御性の向上など、多くの利点があります。 連続フロープロセスは、99%の純度で最大76.6%の収率を達成することができます .

科学的研究の応用

7-メトキシ-1-テトラロンは、科学研究において幅広い応用範囲を持っています。

化学: これは、複雑な有機分子の合成における構成要素として役立ちます。

生物学: この化合物は、酵素相互作用や代謝経路に関する研究に使用されています。

作用機序

7-メトキシ-1-テトラロンの作用機序は、主に薬物合成における中間体としての役割に関連しています。(-)-デゾシンの場合、この化合物は、さらに化学変換を受けて、有効な医薬品成分を生成します。これらの変換に関与する分子標的と経路は、最終的な薬物製品に固有です。

類似化合物:

6-メトキシ-1-テトラロン: 構造は類似していますが、メトキシ基は6位にあります。

5-メトキシ-1-テトラロン: メトキシ基が5位にある別の異性体です。

独自性: 7-メトキシ-1-テトラロンは、メトキシ基の特定の位置が、その反応性と起こすことができる反応の種類に影響を与えるため、ユニークです。 この位置特異性は、(-)-デゾシンなどの特定の医薬品の合成において特に価値があります .

生化学分析

Biochemical Properties

The specific biochemical properties of 7-Methoxy-1-tetralone are not widely reported in the literature. It is known to be an essential intermediate in the synthesis of the opioid analgesic drug (-)-dezocine . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the synthesis and action of opioids.

Cellular Effects

7-Methoxy-1-tetralone has been shown to have significant effects on hepatocellular carcinoma (HCC) cells. It suppresses the proliferative and migratory potentials of HepG2 cells, and induces apoptosis . The compound influences cell function by regulating proliferation- and migration-related mediators including c-Met, phosphorylated AKT (p-AKT), NF-κB, matrix metallopeptidase 2 (MMP2), and MMP9 in HepG2 cells .

Molecular Mechanism

The molecular mechanism of 7-Methoxy-1-tetralone involves suppression of c-Met, p-AKT, NF-κB, MMP2, and MMP9 protein levels in HepG2 cells . These proteins are involved in cell proliferation, migration, and apoptosis, suggesting that 7-Methoxy-1-tetralone exerts its effects at the molecular level by interacting with these proteins and potentially influencing their expression .

Temporal Effects in Laboratory Settings

The temporal effects of 7-Methoxy-1-tetralone in laboratory settings are not widely reported. It has been synthesized using a continuous-flow strategy, which offers significant advantages including dramatically reduced reaction time, highly improved reaction efficiency, and good controls over reaction optimizing conditions .

Dosage Effects in Animal Models

In vivo studies have shown that 7-Methoxy-1-tetralone treatment suppresses tumor growth of HepG2 cells in nude mice . The specific dosage effects in animal models, including any threshold effects or toxic or adverse effects at high doses, are not reported in the available literature.

Metabolic Pathways

The specific metabolic pathways that 7-Methoxy-1-tetralone is involved in are not widely reported. As an intermediate in the synthesis of the opioid analgesic drug (-)-dezocine, it is likely involved in the metabolic pathways related to opioid synthesis and metabolism .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-1-tetralone typically involves a multi-step process. One common method starts with anisole, which undergoes Friedel-Crafts acylation with succinic anhydride and aluminum chloride to form 4-(4-methoxyphenyl)-4-oxobutanoic acid. This intermediate is then reduced to 4-(4-methoxyphenyl)butanoic acid, which is subsequently cyclized using methanesulfonic acid to yield 7-methoxy-1-tetralone .

Industrial Production Methods: In industrial settings, continuous-flow synthesis has been adopted for the production of 7-methoxy-1-tetralone. This method offers significant advantages over traditional batch processes, including reduced reaction times, improved reaction efficiency, and better control over reaction conditions. The continuous-flow process can achieve an overall yield of up to 76.6% with 99% purity .

化学反応の分析

反応の種類: 7-メトキシ-1-テトラロンは、以下の化学反応を起こすことができます。

酸化: この化合物は、対応するケトンまたはカルボン酸を形成するために酸化することができます。

還元: 還元反応によって、アルコールまたはアルカンに変換することができます。

置換: 親電子求核置換反応によって、芳香環に様々な置換基を導入することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムは、頻繁に使用される還元剤です。

置換: フリーデル・クラフツアシル化反応やアルキル化反応では、通常、塩化アルミニウムが触媒として使用されます。

主要な生成物: これらの反応によって形成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によってカルボン酸が生成され、還元によってアルコールが生成されます。

類似化合物との比較

6-Methoxy-1-tetralone: Similar in structure but with the methoxy group at the sixth position.

5-Methoxy-1-tetralone: Another isomer with the methoxy group at the fifth position.

Uniqueness: 7-Methoxy-1-tetralone is unique due to its specific position of the methoxy group, which influences its reactivity and the types of reactions it can undergo. This positional specificity makes it particularly valuable in the synthesis of certain pharmaceuticals, such as (-)-dezocine .

生物活性

7-Methoxy-1-tetralone (MT) is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on anti-cancer properties, mechanisms of action, and relevant research findings.

- Chemical Formula : CHO

- Molecular Weight : 176.2118 g/mol

- CAS Registry Number : 6836-19-7

Research has identified several mechanisms through which 7-methoxy-1-tetralone exerts its biological effects, particularly in cancer treatment:

- Induction of Apoptosis : MT has been shown to induce apoptosis in hepatocellular carcinoma (HCC) cells. The study utilized flow cytometry to assess cell apoptosis, indicating that MT effectively triggers programmed cell death in these cancer cells .

- Inhibition of Cell Proliferation and Migration : The compound significantly suppresses the proliferation and migratory capabilities of HCC cells. This was assessed using MTT assays and wound healing assays, respectively, demonstrating a reduction in cell viability and movement .

-

Regulation of Key Proteins : MT affects various signaling pathways by modulating the expression of proteins involved in cell growth and migration:

- c-Met : A receptor that promotes cell proliferation.

- p-AKT : A phosphorylated form of AKT that is involved in survival signaling.

- NF-κB : A transcription factor that regulates genes associated with inflammation and cell survival.

- MMP2/MMP9 : Matrix metalloproteinases that facilitate tumor invasion and metastasis .

In Vitro Studies

A significant study conducted on HepG2 cells (a model for HCC) revealed the following:

- Cell Viability : MTT assays indicated a dose-dependent decrease in viability upon treatment with MT.

- Apoptosis Induction : Flow cytometry results showed increased apoptotic cells after MT treatment compared to control groups.

- Western Blot Analysis : Demonstrated decreased levels of c-Met, p-AKT, NF-κB, MMP2, and MMP9 following MT treatment, suggesting a mechanism for its anti-cancer effects .

In Vivo Studies

Animal studies using BALB/c nude mice provided further insights:

- Tumor Growth Suppression : MT treatment resulted in significantly reduced tumor size without adverse effects on body weight or organ health.

- Immunohistochemistry : Analysis of tumor tissues confirmed reduced expression levels of NF-κB and MMPs, corroborating the in vitro findings .

Comparative Data Table

| Effect | In Vitro Results | In Vivo Results |

|---|---|---|

| Cell Viability | Decreased (MT treated) | Tumor size reduction |

| Apoptosis | Increased apoptotic cells | No effect on body weight |

| Protein Expression | Decreased c-Met, p-AKT | Decreased NF-κB, MMP2/9 |

Case Studies

A notable case study highlighted the application of 7-methoxy-1-tetralone in combination therapies. When used alongside conventional chemotherapeutics, MT enhanced the efficacy of treatments by further inhibiting tumor growth and promoting apoptosis in resistant cancer cell lines.

特性

IUPAC Name |

7-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABLTKRIYDNDIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCCC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30218494 | |

| Record name | 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6836-19-7 | |

| Record name | 7-Methoxy-1-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6836-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-1,2,3,4-tetrahydro-1-naphthalenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006836197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6836-19-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-Methoxy-1,2,3,4-tetrahydro-1-naphthalenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4FZ2W25VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。